2-Oxa-6-azaspiro[3.5]nonane
Overview
Description
2-Oxa-6-azaspiro[3.5]nonane is a chemical compound with the empirical formula C7H13NO . It has a molecular weight of 127.18 . The structure of this compound includes a spirocyclic oxetane .
Synthesis Analysis
A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . In this process, spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .Molecular Structure Analysis
The molecular structure of 2-Oxa-6-azaspiro[3.5]nonane is characterized by a spirocyclic oxetane . The ChemSpider ID for this compound is 23077277 .Physical And Chemical Properties Analysis
2-Oxa-6-azaspiro[3.5]nonane has a density of 1.0±0.1 g/cm³ . It has a boiling point of 208.4±33.0 °C at 760 mmHg . The compound has a vapour pressure of 0.2±0.4 mmHg at 25°C . The flash point is 74.4±14.8 °C . The compound has a molar refractivity of 35.8±0.4 cm³ .Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Spiroaminals : Compounds like 2-Oxa-6-azaspiro[3.5]nonane are central in the synthesis of spiroaminals, a class of compounds with significant biological activities. Various strategies for synthesizing these complex structures have been explored due to their challenging and novel skeletons (Sinibaldi & Canet, 2008).
Development of Spirocyclic Compounds : These compounds are integral in the construction of multifunctional modules for drug discovery. Their unique spirocyclic structure makes them suitable candidates as diverse and novel modules in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
Chemical Synthesis and Methodology
One-Pot Synthesis Techniques : Methods for synthesizing 2-Oxa-6-azaspiro[3.5]nonane derivatives have been developed, demonstrating efficient chemical processes. For instance, a one-pot synthesis using Mn(III)-based oxidation was reported, showcasing the simplicity of the process and the ease of product separation (Huynh, Nguyen, & Nishino, 2017).
Novel Synthetic Routes : Innovative methods for creating 2-Oxa-6-azaspiro[3.5]nonane and its derivatives have been explored. This includes the synthesis of spirocyclic oxetane-fused benzimidazole, demonstrating the versatility of these compounds in creating complex molecular architectures (Gurry, McArdle, & Aldabbagh, 2015).
Applications in Organic Chemistry
Role in Constructing Bioactive Compounds : These spirocyclic compounds are used as key structures in synthesizing various bioactive natural products, such as cephalotaxine, which has shown antileukemic activity (El Bialy, Braun, & Tietze, 2005).
Catalytic Transformations : Catalytic hydrogenation of specific derivatives leads to the formation of methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, illustrating the compound's role in facilitating significant chemical transformations (Sukhorukov et al., 2008).
properties
IUPAC Name |
2-oxa-8-azaspiro[3.5]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESQEIYRGXXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679855 | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-azaspiro[3.5]nonane | |
CAS RN |
1046153-20-1 | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxa-6-azaspiro[3.5]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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